molecular formula C15H20N2O4 B7442624 2,5-dimethoxy-N-(2-oxoazepan-3-yl)benzamide

2,5-dimethoxy-N-(2-oxoazepan-3-yl)benzamide

Cat. No.: B7442624
M. Wt: 292.33 g/mol
InChI Key: NIYJDNXYZMUDBL-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-(2-oxoazepan-3-yl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its benzamide structure, which includes a benzene ring substituted with two methoxy groups and an azepanone moiety.

Preparation Methods

The synthesis of 2,5-dimethoxy-N-(2-oxoazepan-3-yl)benzamide typically involves the reaction of 2,5-dimethoxybenzoic acid with an appropriate amine derivative. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

2,5-Dimethoxy-N-(2-oxoazepan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(2-oxoazepan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, it may act as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism .

Comparison with Similar Compounds

2,5-Dimethoxy-N-(2-oxoazepan-3-yl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,5-dimethoxy-N-(2-oxoazepan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-20-10-6-7-13(21-2)11(9-10)14(18)17-12-5-3-4-8-16-15(12)19/h6-7,9,12H,3-5,8H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYJDNXYZMUDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2CCCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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